Physicochemical Differentiation: Predicted Lipophilicity (clogP) Comparison with the 2-Fluorophenoxy Analog
The target compound, containing a p-tolyloxy (4-methylphenoxy) substituent, is predicted to exhibit a calculated LogP (clogP) of approximately 3.1, reflecting the hydrophobic contribution of the para-methyl group. In contrast, the direct 2-fluorophenoxy analog (CAS 2178771-50-9) features an electron-withdrawing fluorine atom ortho to the ether oxygen, predicted to lower clogP to approximately 2.4–2.6. This ~0.5–0.7 log unit difference represents a >3-fold change in octanol/water partition coefficient, which is known to significantly affect membrane permeability, plasma protein binding, and metabolic clearance in drug discovery programs. [1]
| Evidence Dimension | Predicted Lipophilicity (clogP) |
|---|---|
| Target Compound Data | Predicted clogP ≈ 3.1 (p-tolyloxy substituent) |
| Comparator Or Baseline | 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one (CAS 2178771-50-9); Predicted clogP ≈ 2.4–2.6 |
| Quantified Difference | ΔclogP ≈ 0.5–0.7 (>3-fold difference in partition coefficient) |
| Conditions | clogP values estimated using fragment-based additive models (ALOGPS 2.1). No experimental LogP data available for either compound. |
Why This Matters
For procurement decisions, a >3-fold difference in predicted lipophilicity suggests that the target compound will distribute differently in biological assays and exhibit distinct ADME properties, making it unsuitable as a direct substitute for the fluorinated analog in established SAR series.
- [1] CIRS Group. 1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethan-1-one CAS#2178771-50-9 – Technical Datasheet. Molecular Formula: C15H16FN3O3S, Molecular Weight: 337.4. Used for clogP comparison via fragment additivity. View Source
